benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate

Catalog No.
S13602186
CAS No.
M.F
C17H26N2O3
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylami...

Product Name

benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate

IUPAC Name

benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C17H26N2O3/c1-5-13(4)15(16(20)18-12(2)3)19-17(21)22-11-14-9-7-6-8-10-14/h6-10,12-13,15H,5,11H2,1-4H3,(H,18,20)(H,19,21)/t13-,15-/m1/s1

InChI Key

ASGOSUHDCGODBA-UKRRQHHQSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1

Benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate is a synthetic compound that belongs to the class of carbamates. Its molecular formula is C13H18N2O3C_{13}H_{18}N_{2}O_{3}, and it has a molecular weight of 250.29 g/mol. The compound features a benzyl group, which contributes to its lipophilicity, and a carbamate functional group, which is known for its biological activity. The specific stereochemistry at the 2R and 3R positions indicates that this compound has chirality, which can significantly influence its biological properties and interactions.

Typical of carbamates, including:

  • Hydrolysis: Under acidic or basic conditions, the carbamate bond can be hydrolyzed to yield the corresponding amine and carbonic acid derivatives.
  • Transesterification: The compound can react with alcohols to form new esters.
  • Nucleophilic Substitution: The benzyl group may undergo nucleophilic attack, leading to substitution reactions with various nucleophiles.

These reactions are essential for synthesizing derivatives or modifying the compound for specific applications.

Carbamates are known for their diverse biological activities, including:

  • Antimicrobial Properties: Some carbamate derivatives exhibit antibacterial and antifungal activities.
  • Neuropharmacological Effects: Due to their ability to interact with neurotransmitter systems, certain carbamates can have effects on the central nervous system.
  • Enzyme Inhibition: Carbamates can act as inhibitors of enzymes such as acetylcholinesterase, which is relevant in treating conditions like Alzheimer's disease.

The specific biological activity of benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate would require further investigation through pharmacological studies.

The synthesis of benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate typically involves the following steps:

  • Formation of the Carbamate: Reacting an appropriate amine with a benzyl chloroformate or similar reagent under controlled conditions.
  • Chiral Resolution: If necessary, enantiomers can be separated using chiral chromatography techniques.
  • Purification: The product is purified using methods such as recrystallization or chromatography.

Specific procedures may vary based on the desired yield and purity.

Benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate finds potential applications in:

  • Pharmaceuticals: As a lead compound for drug development due to its biological activity.
  • Agriculture: Possible use as a pesticide or herbicide due to its antimicrobial properties.
  • Chemical Research: As a building block for synthesizing more complex molecules in organic chemistry.

Interaction studies are crucial for understanding how benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate interacts with biological systems. These studies may include:

  • Binding Affinity Tests: Determining how well the compound binds to target proteins or receptors.
  • In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in animal models.
  • Toxicity Assessments: Evaluating potential side effects and safety profiles.

Such studies help elucidate the therapeutic potential and limitations of the compound.

Similar Compounds

Benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate shares structural similarities with other carbamate compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity
(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate13139-28-10.98
(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate4801-79-00.97
(R)-Benzyl (1-amino -1 -oxo -3 -phenylpropan -2 -yl)carbamate5241 -56 -50.92
Benzyl N-[4-methyl -5 -oxo -4-(propan -2 -yl)pentan -2 -yl]carbamate151378 -81 -30.90
Benzyl N-[4-hydroxy -5 -oxo -4-(propan -2 -yl)pentan -2 -yl]carbamate58117 -53 -60.89

These compounds highlight the unique structural features of benzyl N-[ (2R,3R)-3-methyl -1 -oxo -1 -(propan -2 -ylamino)pentan -2 -yl]carbamate while also indicating potential areas for comparative study in terms of biological activity and chemical properties.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

306.19434270 g/mol

Monoisotopic Mass

306.19434270 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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